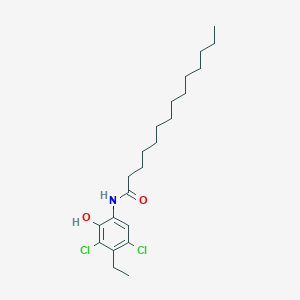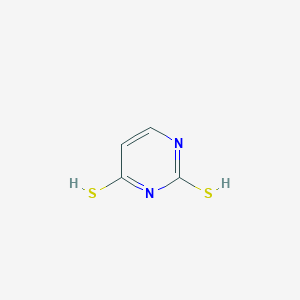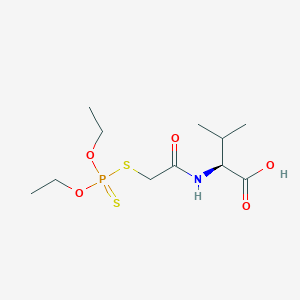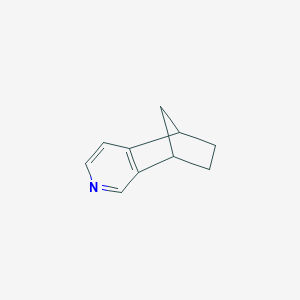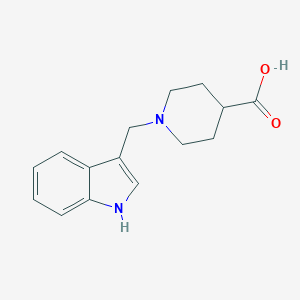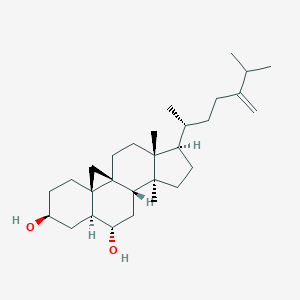
3-Pentylthiophene
Overview
Description
what is '3-Pentylthiophene'? this compound is an organic compound with the chemical formula C9H12S. It is a colorless liquid that is insoluble in water and has a strong sulfur odor. It is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. the use of 'this compound' this compound is a type of organic compound used in various applications. It is used in the synthesis of organic semiconductors, as a precursor for the production of polythiophenes, and in the manufacture of organic light-emitting diodes (OLEDs). It is also used in the fabrication of organic solar cells and organic photovoltaics. This compound is also used in the production of organic electrochemical transistors (OECTs) and organic field-effect transistors (OFETs). In addition, it is used in the production of organic sensors and organic memory devices. the chemistry of 'this compound' this compound is a type of organic molecule composed of a five-carbon chain with one sulfur atom connected to the third carbon atom. It is a type of thiophene, a class of compounds that contain a five-membered ring with a sulfur atom in the middle. This compound is a colorless, flammable liquid with a characteristic odor. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene. Chemically, this compound is an aromatic hydrocarbon, meaning it contains a ring of six carbon atoms with alternating single and double bonds. This ring structure is stabilized by resonance and delocalized electrons, which give it its characteristic stability and reactivity. The sulfur atom in the center of the ring can form covalent bonds with other molecules, allowing it to act as a ligand in organic synthesis. this compound is used in organic synthesis to create a variety of compounds, including pharmaceuticals, dyes, and polymers. It is also used in the production of lubricants, fuel additives, and industrial chemicals. the biochemical/physical effects of 'this compound' this compound is an organic sulfur-containing compound that is used in the production of polymers thin films. Its physical effects depend on the form it is in. In its liquid form, it is a yellow-orange liquid with a boiling point of 127°C. In its solid form, it is a yellow-orange crystalline solid with a melting point of 41°C. Biochemically, this compound may be used as a ligand in coordination chemistry, and it has been used in the synthesis of various organic compounds. It is also used as an electron-donating or electron-accepting group in organic synthesis. It can be used to modify the properties and reactivity of other organic compounds. the benefits of 'this compound' 1. It is a useful building block for organic electronics and optoelectronic materials. 2. It has potential applications in organic solar cells, organic light emitting diodes, and organic field effect transistors. 3. It is an excellent candidate for organic photovoltaic materials due to its high absorption coefficient and low band gap. 4. It has a strong electron-withdrawing ability, which makes it suitable for a wide range of organic electronic applications. 5. It has a high degree of solubility in organic solvents, making it ideal for use in thin-film deposition processes. 6. It is a cost-effective and eco-friendly alternative to traditional inorganic semiconductors. the related research of 'this compound' 1. Synthesis of this compound from 2-bromo-3-pentanol: A Facile and Green Approach. 2. Theoretical study of the electronic and optical properties of this compound. 3. Theoretical investigation of the electronic and optical properties of this compound derivatives. 4. Synthesis and characterization of this compound-based oligomers. 5. Synthesis and characterization of this compound-based polymers. 6. Theoretical study of the photophysical properties of this compound derivatives. 7. Theoretical investigation of the interaction of this compound with metal complexes. 8. Synthesis and characterization of this compound-based nanostructures. 9. Theoretical study of the electrochemical properties of this compound. 10. Theoretical study of the chemical reactivity of this compound.
Scientific Research Applications
Electronic and Photovoltaic Devices : Poly(3-hexylthiophene) (P3HT), a derivative of 3-Pentylthiophene, is widely used in electronic devices like field-effect transistors, organic photovoltaics, and sensors. Its functionalization can be tailored for specific applications (Koo, Sletten, & Swager, 2014). Similarly, regioregular poly(3-alkylthiophene)s (rrP3ATs) are utilized in plastic electronic devices due to their excellent electrical properties (Osaka & McCullough, 2008).
High-Mobility Transistors and Photovoltaic Cells : Poly(this compound) (P3PT) has been employed in high-mobility field-effect transistors and efficient photovoltaic cells (Wu et al., 2009).
Drug Delivery Systems : A novel organic device based on P3HT enables low-voltage-controlled molecular release, which could be applied in controllable drug delivery systems in biological contexts (Liu et al., 2017).
Optoelectronics and Conductive Polymers : Thiophene-based compounds, including this compound polymers, are integral in the design of biodiagnostics, electronic and optoelectronic devices, and conductive polymers. Their conductivities range from 10^6 to 10^1 S/cm, making them suitable for various electronic and optoelectronic applications (Roux et al., 2007).
Polymer Stability : However, it's important to note that P3HT exhibits poor photochemical and thermal stability, which affects the lifetime of solar cells (Manceau et al., 2009).
Conductivity Enhancement Techniques : Studies have shown that treatments like ozonization and γ-radiation can significantly enhance the conductivity of poly(this compound) (Nowaczyk, Czerwinski, & Olewnik, 2006); (Čík et al., 1992).
Photovoltaic Research : Blends of P3HT and PCBM are among the most studied active materials in polymer-based photovoltaic cells, achieving power conversion efficiencies of up to approximately 5% (Dang, Hirsch, & Wantz, 2011).
Mechanism of Action
Target of Action
3-Pentylthiophene is primarily used in the field of organic electronics, particularly in the development of solar cells . Its primary targets are the electron acceptors in these devices . The interaction between this compound and these electron acceptors is crucial for the efficient operation of the solar cells.
Mode of Action
This compound interacts with its targets (electron acceptors) in a way that enhances the hole-carrier transport in optoelectronic devices . This is achieved through reduced molecular aggregation and preferential face-on orientation . The interaction leads to changes in the photovoltaic and mechanical properties of the solar cells .
Result of Action
The result of this compound’s action is an improvement in the performance of solar cells. Specifically, solar cells based on this compound have shown a significantly high power conversion efficiency (PCE) of nearly 10% . This boosted efficiency is attributed to the altered van der Waals surfaces of alkyl segments .
Properties
IUPAC Name |
3-pentylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKSZYJGUXAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-62-2 | |
| Record name | Poly(3-pentylthiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80571783 | |
| Record name | 3-Pentylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102871-31-8 | |
| Record name | 3-Pentylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102871318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PENTYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615FDD13VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
